Nurr1 agonist 6

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Nurr1 agonist 6 is a compound that targets the nuclear receptor-related 1 protein (Nurr1), a transcription factor with neuroprotective and anti-neuroinflammatory roles. Nurr1 is predominantly expressed in neurons and is involved in the development and survival of dopaminergic neurons. This makes this compound a promising candidate for therapeutic applications in neurodegenerative diseases such as Parkinson’s and Alzheimer’s diseases .

準備方法

Synthetic Routes and Reaction Conditions: Nurr1 agonist 6 can be synthesized using a structure-guided design approach derived from the natural ligand dihydroxyindole. The synthesis involves screening a custom set of extended dihydroxyindole analogues in silico to select candidates for microscale synthesis and in vitro testing. The most active analogues are then structurally fused with known ligands to produce potent Nurr1 agonists .

Industrial Production Methods: The industrial production of this compound involves batch preparation and full characterization of the primary hits. The process includes the use of solvents such as dimethyl sulfoxide (DMSO), polyethylene glycol (PEG300), and Tween 80, followed by the addition of deionized water to clarify the solution .

化学反応の分析

Types of Reactions: Nurr1 agonist 6 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its binding affinity and potency.

Common Reagents and Conditions: Common reagents used in the synthesis of this compound include dihydroxyindole, amodiaquine, and various solvents such as DMSO and PEG300. The reactions are typically carried out under controlled conditions to ensure the desired chemical modifications .

Major Products Formed: The major products formed from these reactions are chemically diverse Nurr1 agonists with sub-micromolar binding affinity. These products are validated through in vitro profiling to confirm cellular target engagement and efficacy .

科学的研究の応用

Nurr1 agonist 6 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable tool for studying the structure-activity relationship of Nurr1 ligands. In biology and medicine, this compound is used to investigate the neuroprotective and anti-neuroinflammatory effects of Nurr1 activation. It has shown potential in treating neurodegenerative diseases such as Parkinson’s and Alzheimer’s diseases by promoting the survival of dopaminergic neurons and inhibiting neuroinflammation .

作用機序

Nurr1 agonist 6 exerts its effects by binding to the ligand-binding domain of Nurr1, leading to the activation of the transcription factor. This activation promotes the expression of Nurr1-target genes involved in the development and survival of dopaminergic neurons. The compound also facilitates the recruitment of coactivators such as steroid receptor coactivator-1 (SRC-1) and steroid receptor coactivator-3 (SRC-3), enhancing its transactivation function .

類似化合物との比較

Nurr1 agonist 6 is unique compared to other similar compounds due to its high binding affinity and potency. Similar compounds include amodiaquine, chloroquine, and dihydroxyindole analogues. These compounds also target Nurr1 but have limited potency compared to this compound. The structural fusion of dihydroxyindole analogues with known ligands has resulted in the development of more potent Nurr1 agonists, highlighting the uniqueness of this compound .

Similar Compounds

- Amodiaquine

- Chloroquine

- Dihydroxyindole analogues

This compound stands out due to its enhanced potency and efficacy in activating Nurr1, making it a valuable tool for scientific research and potential therapeutic applications .

特性

分子式 |

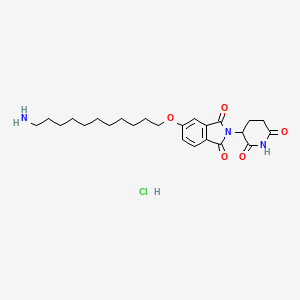

C19H19Cl2N3O |

|---|---|

分子量 |

376.3 g/mol |

IUPAC名 |

7-chloro-N-[5-chloro-2-[2-(dimethylamino)ethoxy]phenyl]quinolin-4-amine |

InChI |

InChI=1S/C19H19Cl2N3O/c1-24(2)9-10-25-19-6-4-14(21)12-18(19)23-16-7-8-22-17-11-13(20)3-5-15(16)17/h3-8,11-12H,9-10H2,1-2H3,(H,22,23) |

InChIキー |

SBRFKGNOALKLFA-UHFFFAOYSA-N |

正規SMILES |

CN(C)CCOC1=C(C=C(C=C1)Cl)NC2=C3C=CC(=CC3=NC=C2)Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(E)-2-[1-[3-[2-prop-2-enyl-4-(5-prop-2-enyl-2-propoxyphenyl)phenoxy]propyl]pyridin-1-ium-4-yl]ethenyl]-1H-indole;bromide](/img/structure/B12377011.png)

![methyl 6-(5-bromofuran-2-carbonyl)-3-cyano-2-[(1-methylpyrazole-4-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-4-carboxylate](/img/structure/B12377018.png)

![4-[(1S)-6-chloro-2,3-dihydro-1H-inden-1-yl]-7,8-dimethoxyquinazoline](/img/structure/B12377038.png)

![(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[(2-aminoacetyl)amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoic acid](/img/structure/B12377042.png)

![N-(2-aminoethyl)-3-[[3-(2-aminoethylamino)-3-oxopropyl]-[2-[3-[[3-[2-[bis[3-(2-aminoethylamino)-3-oxopropyl]amino]ethylamino]-3-oxopropyl]-[2-[3-[[3-[2-[bis[3-[2-[bis[3-(2-aminoethylamino)-3-oxopropyl]amino]ethylamino]-3-oxopropyl]amino]ethylamino]-3-oxopropyl]-[(1-octadecyltriazol-4-yl)methyl]amino]propanoylamino]ethyl]amino]propanoylamino]ethyl]amino]propanamide](/img/structure/B12377050.png)